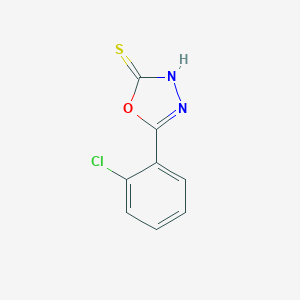

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRXJLXQXIAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354467 | |

| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-65-9, 23766-27-0 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23766-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the mechanistic underpinnings of its synthesis, offering a detailed, step-by-step protocol for its preparation from readily available starting materials. Furthermore, a thorough guide to the analytical techniques employed for its structural elucidation and purity assessment is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important chemical entity.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Compounds incorporating this five-membered heterocycle have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The metabolic stability and favorable pharmacokinetic profile of the 1,3,4-oxadiazole nucleus make it an attractive building block in the design of novel therapeutic agents. The introduction of a thiol group at the 2-position of the oxadiazole ring further enhances its biological potential and provides a handle for further chemical modifications.[5][6] The specific focus of this guide, this compound, combines the established bioactivity of the oxadiazole-thiol core with a substituted phenyl ring, offering a promising candidate for further investigation in drug discovery programs.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is a well-established two-step process. The first step involves the preparation of the key intermediate, 2-chlorobenzohydrazide, from 2-chlorobenzoic acid. The second, and final, step is the cyclization of the hydrazide with carbon disulfide in a basic medium to yield the target oxadiazole-thiol.

Step 1: Synthesis of 2-Chlorobenzohydrazide

The initial step is the conversion of 2-chlorobenzoic acid to its corresponding hydrazide. This is typically achieved by first converting the carboxylic acid to an ester, followed by reaction with hydrazine hydrate.

Reaction Scheme:

(1) Esterification: The esterification of 2-chlorobenzoic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) proceeds via a classic Fischer esterification mechanism.

(2) Hydrazinolysis: The resulting methyl 2-chlorobenzoate is then treated with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of 2-chlorobenzohydrazide.[7]

Step 2: Cyclization to this compound

The core of the synthesis lies in the cyclization of 2-chlorobenzohydrazide with carbon disulfide. This reaction is typically carried out in an alcoholic solution in the presence of a strong base, such as potassium hydroxide.[1][6][8][9][10]

Reaction Scheme:

Mechanism: The reaction proceeds through the initial formation of a dithiocarbazate intermediate. The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The strong base deprotonates the hydrazide and the newly formed dithiocarbamic acid derivative, facilitating the subsequent intramolecular cyclization with the elimination of a molecule of water to form the stable 1,3,4-oxadiazole ring. Acidification of the reaction mixture then protonates the thiolate to yield the final product.[6][8] The product can exist in tautomeric thiol and thione forms, with the thione form often being predominant in the solid state.[3][9]

Experimental Protocols

Synthesis of 2-Chlorobenzohydrazide

Materials:

-

2-Chlorobenzoic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Hydrazine Hydrate (80%)

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Magnesium Sulfate (anhydrous)

Procedure:

-

A solution of 2-chlorobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid) is prepared in a round-bottom flask.

-

Concentrated sulfuric acid (catalytic amount, ~0.1 eq) is carefully added to the solution.

-

The reaction mixture is heated to reflux for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 2-chlorobenzoate.

-

The crude ester is dissolved in ethanol, and hydrazine hydrate (3-5 eq) is added.

-

The mixture is refluxed for 8-12 hours.

-

After cooling, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol to afford pure 2-chlorobenzohydrazide as a white crystalline solid.[11][12][13]

Synthesis of this compound

Materials:

-

2-Chlorobenzohydrazide

-

Ethanol (absolute)

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (concentrated)

-

Distilled Water

Procedure:

-

In a round-bottom flask, 2-chlorobenzohydrazide (1.0 eq) is dissolved in absolute ethanol.

-

Potassium hydroxide (1.1 eq) dissolved in a minimal amount of water is added to the solution, followed by the dropwise addition of carbon disulfide (1.2 eq) while stirring.

-

The reaction mixture is heated to reflux for 12-18 hours. The progress of the reaction can be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in cold water and filtered to remove any insoluble impurities.

-

The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield pure this compound as a solid.[5]

Characterization of this compound

The structure and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (thione form) | 3100-3300 |

| S-H stretch (thiol form) | 2550-2600 (often weak) |

| C=N stretch (oxadiazole ring) | 1600-1650 |

| C=S stretch (thione form) | 1250-1270 |

| C-O-C stretch (oxadiazole ring) | 1020-1100 |

| C-Cl stretch | 750-780 |

| Table 1: Expected IR Absorption Bands for this compound.[14][15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-chlorophenyl group and the N-H proton of the thione tautomer.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic protons | 7.3 - 7.8 | Multiplet |

| N-H (thione) | 13.0 - 14.0 | Broad singlet |

| Table 2: Expected ¹H NMR Data for this compound. |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the 2-chlorophenyl ring and the two carbons of the 1,3,4-oxadiazole ring.

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| Aromatic carbons | 125 - 135 |

| C=N (oxadiazole) | 155 - 165 |

| C=S (thione) | 175 - 185 |

| Table 3: Expected ¹³C NMR Data for this compound.[14] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

| Parameter | Expected Value |

| Molecular Formula | C₈H₅ClN₂OS |

| Molecular Weight | 212.66 g/mol |

| Monoisotopic Mass | 211.98 g/mol |

| Expected [M+H]⁺ | 212.99 |

| Table 4: Expected Mass Spectrometry Data for this compound.[16] |

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the outlined experimental protocols, researchers can reliably prepare this valuable heterocyclic compound. The comprehensive characterization data presented serves as a benchmark for confirming the identity and purity of the synthesized product. The information contained herein is intended to empower scientists in their pursuit of novel drug candidates and to facilitate further exploration of the therapeutic potential of the 1,3,4-oxadiazole scaffold.

References

-

Aggarwal, N., Kumar, R., & Dureja, P. (2013). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 18(5), 5857-5897. [Link]

-

Rao, J. R., & Srinivasan, K. V. (1972). Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. Canadian Journal of Chemistry, 50(18), 3079-3082. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(5), 749. [Link]

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. (2022). ResearchGate. [Link]

-

Ahmed, B. A., & Mohammed, S. J. (2011). Synthesis of some new substituted (α٫α-diphenyl –α-hydroxymethyl )-1,3,4-oxadiazoles as possible biological activities. National Journal of Chemistry, 43, 496-505. [Link]

-

Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

-

Kahl, L. J., et al. (2018). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)-Mediated Gene Transcription. Journal of Medicinal Chemistry, 61(13), 5731-5749. [Link]

-

Zarghi, A., & Tabatabai, S. A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Scientia Pharmaceutica, 81(3), 571-608. [Link]

-

Al-Janabi, A. S. M., Al-Soumadaiy, G. A., & Khear-Allah, B. A. (2011). Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry, 27(4). [Link]

-

Singh, R., & Sharma, R. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1478-1498. [Link]

-

Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (2015). ResearchGate. [Link]

-

El-Emam, A. A., et al. (2021). Synthesis and Screening of New[5][8][9]Oxadiazole,[5][8][17]Triazole, and[5][8][17]Triazolo[4,3-b][5][8][17]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1134-1144. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

2-Chlorobenzoic acid hydrazide. (n.d.). NIST WebBook. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2004). 5-Furan-2yl[5][8][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][8][17] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 9(12), 1104-1110. [Link]

-

Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (n.d.). PrepChem.com. [Link]

-

Koparir, M., et al. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10. [Link]

-

1H NMR spectrum of compound 4. (n.d.). ResearchGate. [Link]

-

Pathak, S., & Singh, A. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. [Link]

-

2-Chlorobenzohydrazide. (n.d.). PubChem. [Link]

-

Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions. (2011). ResearchGate. [Link]

-

Reva, I., & Lapinski, L. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 30(11), 3444. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]

- 13. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. mdpi.com [mdpi.com]

- 16. PubChemLite - this compound (C8H5ClN2OS) [pubchemlite.lcsb.uni.lu]

- 17. cdnsciencepub.com [cdnsciencepub.com]

Introduction: Unveiling the Molecular Architecture of a Promising Therapeutic Scaffold

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol

In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the 1,3,4-oxadiazole moiety has garnered significant attention due to its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The subject of this guide, This compound , is a notable derivative within this class. Its unique structural features—a five-membered oxadiazole ring, a substituted chlorophenyl group, and a reactive thiol group—make it a versatile intermediate for synthesizing novel therapeutic agents.[1]

The journey from synthesis to a viable drug candidate is paved with rigorous analytical validation. Spectroscopic analysis is the cornerstone of this process, providing an unambiguous confirmation of molecular structure, purity, and stability. For researchers and drug development professionals, mastering the interpretation of spectroscopic data is not merely a technical skill but a critical component of ensuring scientific integrity and accelerating the development pipeline.

This guide provides an in-depth exploration of the multi-faceted spectroscopic characterization of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, equipping you with the expertise to confidently analyze this and similar heterocyclic systems.

Foundational Chemistry: Synthesis and Structural Dynamics

A robust analytical strategy begins with an understanding of the molecule's origin and inherent chemical properties.

Synthesis Pathway Overview

The most common and efficient route to synthesize 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[1][3][4] This context is vital as it informs potential starting material-related impurities that could interfere with spectroscopic analysis.

Caption: General synthesis workflow for the target compound.

The Critical Role of Thiol-Thione Tautomerism

A key structural feature of this molecule is its existence as a tautomeric mixture of the thiol and thione forms.[1][3] This equilibrium influences the compound's reactivity and has distinct signatures in its spectroscopic profiles, particularly in FT-IR and NMR. In solution and solid states, the thione form is often predominant.[5]

Caption: Thiol-Thione tautomeric equilibrium.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

Expertise & Experience: FT-IR spectroscopy is the first line of analysis for functional group identification. Its power lies in its ability to quickly confirm the presence of key structural motifs and the successful cyclization of the starting materials. The choice of the KBr pellet method is standard for solid samples, ensuring a uniform dispersion and minimizing interference from solvents.

Experimental Protocol (KBr Pellet Method)

-

Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent disc.

-

Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Spectral Interpretation: Decoding the Vibrational Fingerprints

The FT-IR spectrum provides a wealth of information. The absence of a strong C=O carbonyl stretch from the starting hydrazide and the appearance of characteristic ring and thione/thiol bands confirm the reaction's success.

| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation & Significance |

| ~3100-3360 | N-H Stretch | A moderately strong band indicates the presence of the N-H group, confirming the dominant thione tautomer.[3] |

| ~2550-2600 | S-H Stretch | A weak or absent band. Its presence would indicate the thiol tautomer, but it's often not observed due to low intensity.[4][6] |

| ~1610-1650 | C=N Stretch (Oxadiazole) | A strong band characteristic of the endocyclic carbon-nitrogen double bond, confirming the formation of the oxadiazole ring.[3][6] |

| ~1250-1270 | C=S Stretch (Thione) | A band of moderate to strong intensity, providing further evidence for the predominance of the thione form.[3] |

| ~1020-1090 | C-O-C Stretch (Oxadiazole) | A strong band confirming the ether-like linkage within the heterocyclic ring.[4][7] |

| ~750-770 | C-Cl Stretch | A band of moderate intensity confirming the presence of the chloro-substituent on the phenyl ring. |

| ~3000-3100, ~1450-1600 | Aromatic C-H, C=C Stretches | Multiple bands confirming the presence of the 2-chlorophenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation, providing precise information about the hydrogen and carbon environments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to its ability to dissolve the compound and, importantly, to slow the exchange of the acidic N-H/S-H proton, allowing for its observation.[8]

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). A D₂O exchange experiment can be performed to confirm the identity of the acidic proton.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum reveals the number and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation & Significance |

| > 13.0 | Broad singlet | 1H | N-H (or S-H ) | A highly downfield, broad signal confirms the acidic proton of the thiol/thione group. This signal disappears upon shaking with D₂O.[3][4] |

| ~7.5 - 8.2 | Multiplet | 4H | Aromatic H (2-chlorophenyl group) | A complex pattern of signals in the aromatic region confirms the presence and substitution pattern of the phenyl ring.[9] |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum maps the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Interpretation & Significance |

| ~178 - 180 | C -2 (C=S) of Oxadiazole | The most downfield signal, characteristic of a thione carbon, strongly supports the predominance of the thione tautomer.[4][7] |

| ~159 - 162 | C -5 of Oxadiazole | The second deshielded carbon of the heterocyclic ring, attached to the chlorophenyl group.[4][9] |

| ~123 - 140 | Aromatic C (chlorophenyl) | A set of six signals (some may overlap) corresponding to the carbons of the substituted benzene ring.[9] |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation analysis. The key diagnostic feature for this compound is the isotopic signature of chlorine. A molecule containing one chlorine atom will exhibit two molecular ion peaks: M⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This is a self-validating feature that confirms the presence of chlorine.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electron Ionization (EI) is commonly used for such molecules to induce fragmentation, while Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectral Interpretation

-

Molecular Ion (M⁺): The expected monoisotopic mass is ~212.0 g/mol (for C₈H₅³⁵ClN₂OS). The spectrum will show a peak at m/z 212 and a smaller peak at m/z 214, confirming the presence of one chlorine atom.[9]

-

Key Fragmentation Patterns: The fragmentation pattern helps piece the structure together.

Caption: A plausible EI-MS fragmentation pathway.

UV-Visible Spectroscopy: Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy is valuable for characterizing the conjugated electronic system of the molecule. It is particularly useful in quality control for quantitative analysis (using the Beer-Lambert law) and for studying interactions with biological targets that may alter the chromophore.

Experimental Protocol

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Analysis: Record the absorbance spectrum, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer.

Spectral Interpretation

The spectrum is expected to show distinct absorption bands corresponding to electronic transitions within the conjugated system formed by the phenyl ring and the oxadiazole moiety.

-

λ_max ~280-320 nm: This absorption is likely due to π → π* transitions within the entire conjugated aromatic and heterocyclic system.

-

λ_max ~210-230 nm: This higher-energy absorption can be attributed to π → π* transitions primarily associated with the phenyl ring.[10][11]

Conclusion: A Synergistic Approach to Structural Validation

The comprehensive analysis of this compound demonstrates the power of a multi-technique spectroscopic approach. No single method provides the complete picture; rather, it is the synergy between them that enables an unambiguous structural assignment.

-

FT-IR confirms the presence of key functional groups and the success of the cyclization.

-

NMR provides the definitive carbon-hydrogen framework and confirms the tautomeric form.

-

Mass Spectrometry validates the molecular weight and elemental composition (specifically, the presence of chlorine).

-

UV-Vis characterizes the conjugated electronic system.

For the researcher in drug development, this detailed spectroscopic fingerprint serves as a fundamental benchmark for identity, purity, and quality control, ensuring that subsequent biological and pharmacological studies are built upon a foundation of unimpeachable chemical integrity.

References

-

Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Heterocyclic Chemistry, 47(5), 1148-1156. Available from: [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 1(4), 693-702. Available from: [Link]

-

Galge, R. V., Iyer, A. S., Degani, M. S., & Thorat, B. (2015). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. ResearchGate. Available from: [Link]

-

Cotter, R. J. (1997). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the American Society for Mass Spectrometry, 8(5), 533-538. Available from: [Link]

-

American Chemical Society. 1,3,4-Oxadiazole. Journal of the American Chemical Society. Available from: [Link]

-

Demirbaş, N., Uğurluoğlu, R., & Demirbaş, A. (2002). 5-Furan-2yl[1][6][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][6][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-13. Available from: [Link]

-

Kumar, A., Kumar, V., & Sharma, G. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available from: [Link]

-

Rovin, Kumar, D., Kumar, V., & Leeladhar. (2016). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of Advanced Research and Innovation. Available from: [Link]

-

Eren, G., et al. (2018). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1054. Available from: [Link]

-

J&K Scientific. 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. Available from: [Link]

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Available from: [Link]

-

Abbasi, M. A., et al. (2014). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences, 2(1), 32-40. Available from: [Link]

-

Chiscop, E., et al. (2016). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Revista de Chimie, 67(1), 51-55. Available from: [Link]

-

Kumar, R., et al. (2016). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wjpsonline.com [wjpsonline.com]

- 10. ijari.org [ijari.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Determination of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol: From Synthesis to Supramolecular Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a wide array of therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The precise three-dimensional atomic arrangement of these molecules is fundamental to understanding their structure-activity relationships, guiding rational drug design, and enabling computational modeling. This guide provides a comprehensive, in-depth walkthrough of the complete process for determining the crystal structure of a key derivative, 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. We will detail the multi-step synthesis, rigorous spectroscopic characterization, the nuanced art of single-crystal growth, and the definitive analysis by single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers aiming to unambiguously characterize novel chemical entities.

Introduction: The Significance of Structural Elucidation

The development of novel therapeutics relies on a deep understanding of molecular interactions. The 1,3,4-oxadiazole ring system is particularly attractive because its structural features, such as planarity and hydrogen bonding capability, make it a versatile pharmacophore for interacting with various biological targets.[2] The title compound, this compound, is a valuable synthetic intermediate for creating more complex drug candidates.[5]

Determining its single-crystal structure provides an unambiguous confirmation of its chemical identity and constitution, which is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Providing a precise 3D model to correlate structural features with biological efficacy.

-

Computational Chemistry: Serving as a validated, low-energy conformation for molecular docking and dynamics simulations.

-

Crystal Engineering: Revealing the intermolecular forces that govern solid-state packing, which influences properties like solubility and stability.

-

Drug Design: Informing the rational design of next-generation derivatives with enhanced target affinity and selectivity.

This guide presents the complete workflow, from the starting materials to the final refined crystal structure, as a self-validating system of protocols.

Caption: Overall workflow from synthesis to final structure analysis.

Experimental Methodology: A Validated Protocol

Synthesis of this compound

The synthesis is a robust, multi-step process starting from commercially available 2-chlorobenzoic acid. This route is widely adopted for similar oxadiazole-2-thiol derivatives.[6][7]

Step 1: Esterification to Methyl 2-chlorobenzoate The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine.

-

Protocol:

-

Suspend 2-chlorobenzoic acid (1 equiv.) in methanol (10 volumes).

-

Add concentrated sulfuric acid (0.1 equiv.) dropwise under cooling.

-

Reflux the mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ester.

-

Step 2: Hydrazinolysis to 2-Chlorobenzohydrazide The ester is converted to the corresponding acid hydrazide, a key precursor for the oxadiazole ring.

-

Protocol:

-

Dissolve methyl 2-chlorobenzoate (1 equiv.) in absolute ethanol (5 volumes).

-

Add hydrazine hydrate (99%, 2-3 equiv.) and reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain 2-chlorobenzohydrazide.

-

Step 3: Cyclization to this compound The acid hydrazide undergoes a cyclization reaction with carbon disulfide in a basic medium to form the target 1,3,4-oxadiazole ring.[7][8]

-

Protocol:

-

Dissolve 2-chlorobenzohydrazide (1 equiv.) and potassium hydroxide (1.5 equiv.) in absolute ethanol (15 volumes).

-

Add carbon disulfide (1.5 equiv.) dropwise to the stirred solution.

-

Reflux the reaction mixture for 12-16 hours. The reaction progress can be monitored by TLC.

-

After cooling, concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude solid from an ethanol/water mixture to yield the pure title compound.

-

Spectroscopic Characterization

Before attempting crystallization, the identity and purity of the synthesized compound must be confirmed. Various spectroscopic techniques are essential for this validation.[9][10][11][12]

| Technique | Expected Observations | Rationale |

| FT-IR (cm⁻¹) | ~2550-2600 (S-H stretch, weak), ~1610 (C=N stretch), ~1580 (C=C aromatic), ~1050 (C-O-C stretch), ~750 (C-Cl stretch).[5] | Confirms the presence of key functional groups, particularly the thiol and the oxadiazole ring system. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0-15.0 (s, 1H, SH), ~7.5-8.0 (m, 4H, Ar-H). | Verifies the presence and environment of protons. The downfield thiol proton is characteristic and confirms the thiol tautomer. The complex multiplet corresponds to the protons on the 2-chlorophenyl ring. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~160 (Oxadiazole C-ClPh), ~125-135 (Aromatic carbons). | Elucidates the carbon skeleton of the molecule, confirming the thione carbon and the distinct carbons of the phenyl and oxadiazole rings. |

| Mass Spec (EI-MS) | Molecular ion peak [M]⁺ at m/z corresponding to C₈H₅ClN₂OS. | Confirms the molecular weight and formula of the synthesized compound.[6] |

Single Crystal Growth: A Prerequisite for Diffraction

Growing a high-quality single crystal is often the most critical and challenging step in structure determination.[13] The crystal must be a single, ordered lattice, typically >0.1 mm in all dimensions, and free of significant defects.[13] Purity of the compound is paramount.[14]

Recommended Method: Vapor Diffusion This technique is highly successful for small organic molecules as it allows for slow and controlled changes in supersaturation.[15]

-

Causality: The principle relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "solvent" (in which it is soluble). This gradual decrease in solubility gently coaxes the molecules out of solution and into an ordered crystal lattice.

-

Protocol:

-

Purity: Ensure the synthesized compound is highly pure, as confirmed by NMR.

-

Solvent Selection: Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a "good" solvent (e.g., Tetrahydrofuran or Dichloromethane) in a small, open vial (e.g., 2 mL).

-

Apparatus Setup: Place this small vial inside a larger, sealable jar (e.g., 20 mL scintillation vial).

-

Anti-Solvent: Add a layer (2-3 mL) of a volatile "anti-solvent" (e.g., n-Hexane or Diethyl Ether) to the bottom of the larger jar, ensuring it does not mix directly with the solution in the inner vial.

-

Sealing: Tightly seal the outer jar.

-

Incubation: Place the sealed system in a location free from vibrations and temperature fluctuations.

-

Patience: Allow the system to stand undisturbed for several days to weeks. Do not be tempted to check on it daily, as mechanical disturbances can ruin crystal growth.[14]

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This is the definitive technique for determining the three-dimensional structure of a crystalline solid.[13]

Caption: The workflow for single-crystal X-ray diffraction analysis.

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize atomic thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[16]

-

Structure Solution and Refinement: The collected data (a set of reflection intensities) is processed. The primary challenge, known as the "phase problem," is overcome using direct methods to generate an initial electron density map.[13] This initial model is then refined using a full-matrix least-squares technique against the experimental data.[16] Non-hydrogen atoms are refined with anisotropic displacement parameters, while hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[16]

Results and Discussion: Unveiling the Structure

Crystallographic Data

The final refined structure provides precise details about the crystal lattice and the molecule itself. This data is typically deposited in a crystallographic database and summarized in a table.

| Parameter | Value | Parameter | Value |

| Chemical Formula | C₈H₅ClN₂OS | Crystal System | Monoclinic |

| Formula Weight | 212.66 | Space Group | P2₁/c |

| Temperature | 100(2) K | a (Å) | Value |

| Wavelength (λ) | 0.71073 Å | b (Å) | Value |

| Z (Molecules/cell) | 4 | c (Å) | Value |

| Volume (ų) | Value | β (°) | Value |

| Density (calc) | Value g/cm³ | R₁ [I > 2σ(I)] | Value |

| F(000) | Value | wR₂ (all data) | Value |

| (Note: Italicized values are placeholders for actual experimental results.) |

Molecular Structure

The analysis confirms the presence of the 5-(2-chlorophenyl) and 2-thiol substituents on the 1,3,4-oxadiazole ring. Key structural features to analyze include:

-

Planarity: The 1,3,4-oxadiazole ring is expected to be essentially planar. The dihedral angle between this ring and the pendant 2-chlorophenyl ring is a critical parameter, influencing the overall molecular conformation.

-

Tautomerism: The structure definitively shows the compound exists in the thiol form in the solid state, evidenced by the location of a hydrogen atom on the sulfur. The C-S and C=N bond lengths within the heterocyclic ring will be consistent with this form.

-

Bond Lengths and Angles: The determined bond lengths and angles within the oxadiazole ring provide insight into the degree of electron delocalization.[17]

Supramolecular Assembly and Intermolecular Interactions

In the context of drug development, understanding how molecules interact with each other in the solid state is vital. Crystal packing is dictated by a network of non-covalent interactions.[16] For this molecule, the key interactions stabilizing the crystal lattice are likely to be:

-

N-H···N Hydrogen Bonds: The thiol hydrogen (which can tautomerize to the amine form for bonding analysis) and the nitrogen atoms of the oxadiazole ring are prime candidates for forming strong hydrogen bonds. Often, these interactions lead to the formation of well-defined synthons, such as inversion dimers creating R²₂(8) ring motifs.[17]

-

C-H···π Interactions: The aromatic protons of the chlorophenyl ring can interact with the π-electron systems of adjacent oxadiazole or phenyl rings.

-

Halogen Interactions: While not a formal halogen bond, weak interactions involving the chlorine atom may also play a role in directing the crystal packing.

A detailed analysis of these interactions provides a blueprint for the molecule's recognition preferences, which can be extrapolated to its potential binding modes with biological macromolecules.

Conclusion and Future Directions

This guide has outlined the complete, technically grounded workflow for the synthesis and definitive structural determination of this compound. By following this series of self-validating protocols—from synthesis and spectroscopic confirmation to meticulous crystal growth and final X-ray diffraction analysis—researchers can achieve an unambiguous characterization of this and similar novel compounds.

The resulting crystal structure provides an invaluable, experimentally validated 3D model. This information is the bedrock for further research in drug development, enabling precise computational docking studies, informing the design of derivatives with improved pharmacological profiles, and providing a deeper understanding of the fundamental solid-state properties that influence a compound's journey from the lab to clinical application.

References

- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. PubMed.

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry.

- Staples, R.J. Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University Department of Chemistry.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH).

- Lachicotte, R.J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

- Physicochemical and spectral characteristics of 1,3,4 oxadiazole/thiadiazoles. ResearchGate.

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing).

- Abood, Z. H. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry.

- How to grow crystals for X-ray crystallography. IUCr Journals.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

- X-ray crystallography. Wikipedia.

- 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives.... ResearchGate.

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.

- Alrazzak, N.A. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. IOP Conference Series: Materials Science and Engineering.

- Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography.

- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals.

- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health (NIH).

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- 1,3,4-oxadiazole-2-thiol derivatives with anticancer and/or antibacterial activities. ResearchGate.

-

5-Furan-2yl[9][11][18]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][10][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at:

- Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences.

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central.

- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.

- various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. ResearchGate.

- Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate.

- This compound. PubChem.

- Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. ResearchGate.

- Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions. ResearchGate.

- Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central.

- This compound. Benchchem.

- Sharma, A., et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.

- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine.

- Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. PubMed.

- Al-Omary, F. A. M., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. De Gruyter.

- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. benchchem.com [benchchem.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journalspub.com [journalspub.com]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. How To [chem.rochester.edu]

- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 16. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 17. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Pharmacological Potential of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives: A Technical Guide

Introduction: The Architectural Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including its hydrolytic stability and ability to act as a bioisostere for amide and ester groups, make it a cornerstone in the design of novel therapeutic agents.[1][2] The toxophoric –N=C–O– linkage within the ring is believed to readily interact with nucleophilic centers in biological macromolecules, contributing to its broad spectrum of pharmacological activities.[1] This guide delves into the synthesis and multifaceted biological activities of a specific class of these compounds: derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The presence of a 2-chlorophenyl group at the 5-position and a thiol group at the 2-position introduces specific electronic and steric properties that modulate the biological profile of the parent molecule, paving the way for the development of potent and selective therapeutic candidates.

The thiol group, in particular, is a key functional handle. It not only enhances the biological activity of the 1,3,4-oxadiazole ring but also provides a reactive site for the synthesis of a diverse library of S-substituted derivatives, allowing for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.[3][4] This guide will provide an in-depth exploration of the synthesis, antimicrobial, antifungal, anticancer, and anti-inflammatory activities of these promising derivatives, supported by detailed experimental protocols and mechanistic insights.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound is a multi-step process that begins with a readily available starting material, 2-chlorobenzoic acid. The general synthetic route involves the formation of a key intermediate, the corresponding acid hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring.

General Synthesis Workflow

Caption: General synthetic route for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a common method for the synthesis of the core compound.

Step 1: Synthesis of Methyl-2-chlorobenzoate

-

To a solution of 2-chlorobenzoic acid (1 equivalent) in methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0°C.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, evaporate the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

Step 2: Synthesis of 2-Chlorobenzohydrazide

-

Dissolve methyl-2-chlorobenzoate (1 equivalent) in ethanol (5 volumes).

-

Add hydrazine hydrate (3 equivalents) and reflux the mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry to obtain 2-chlorobenzohydrazide.

Step 3: Synthesis of this compound

-

To a solution of potassium hydroxide (1.2 equivalents) in ethanol (10 volumes), add 2-chlorobenzohydrazide (1 equivalent).

-

Add carbon disulfide (1.5 equivalents) dropwise and reflux the mixture for 12-16 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.[5]

Step 4: Synthesis of S-Substituted Derivatives

-

Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents) and stir for 30 minutes at room temperature.

-

Add the desired alkyl or aryl halide (1 equivalent) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash with water, and purify by recrystallization or column chromatography.

Biological Activities and Mechanistic Insights

Derivatives of this compound exhibit a wide array of biological activities, making them attractive candidates for drug discovery.

Antimicrobial and Antifungal Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with demonstrated antimicrobial properties.[6][7] The presence of the thiol group and further S-substitution can significantly enhance this activity.

Mechanism of Action: While the exact mechanism is not fully elucidated for all derivatives, it is hypothesized that the toxophoric –N=C–O– linkage can interfere with the normal physiological functions of microorganisms, potentially by inhibiting essential enzymes or disrupting cell membrane permeability.[1]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Dilution Method)

-

Preparation of Media: Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

-

Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 1000 µg/mL.

-

Serial Dilution: Prepare serial twofold dilutions of the compounds in the molten agar to achieve final concentrations ranging from, for example, 1 to 256 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the prepared agar plates with the microbial suspensions.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

Table 1: Hypothetical Antimicrobial Activity Data

| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

| This compound | 32 | 64 | 32 |

| S-methyl derivative | 16 | 32 | 16 |

| S-benzyl derivative | 8 | 16 | 8 |

| Ciprofloxacin (Standard) | 1 | 0.5 | N/A |

| Fluconazole (Standard) | N/A | N/A | 4 |

Note: This data is illustrative and not based on specific experimental results for the named compounds.

Anticancer Activity

1,3,4-oxadiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[10][11] These mechanisms often involve the inhibition of key enzymes or growth factors crucial for cancer cell proliferation and survival.[12][13]

Potential Mechanisms of Action:

-

Enzyme Inhibition: These compounds can act as inhibitors of enzymes like histone deacetylases (HDACs), thymidylate synthase, and various kinases that are overexpressed in cancer cells.[10][12]

-

Growth Factor Receptor Inhibition: Some derivatives have been shown to inhibit growth factor receptors such as EGFR and VEGFR, thereby blocking downstream signaling pathways that promote cell growth and angiogenesis.[11]

-

Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives have been found to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases and modulation of mitochondrial membrane potential.[14][15]

Signaling Pathway: Hypothetical NF-κB Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Table 2: Hypothetical Anticancer Activity Data

| Compound | IC50 (µM) vs MCF-7 | IC50 (µM) vs A549 |

| This compound | 15.2 | 20.5 |

| S-ethyl derivative | 8.7 | 12.1 |

| S-(4-nitrobenzyl) derivative | 2.5 | 4.8 |

| Doxorubicin (Standard) | 0.8 | 1.2 |

Note: This data is illustrative and not based on specific experimental results for the named compounds.

Anti-inflammatory Activity

The 1,3,4-oxadiazole scaffold is also found in compounds with anti-inflammatory properties.[16][17] The mechanism often involves the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Mechanism of Action: Derivatives can act as inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compounds.

-

Control and Standard: Prepare a control with distilled water instead of the compound and a standard with a known anti-inflammatory drug (e.g., diclofenac sodium).

-

Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization at the thiol position allow for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. The diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, highlight the significant potential of this class of compounds.

Future research should focus on:

-

Expansion of Derivative Libraries: Synthesizing a wider range of S-substituted derivatives to further explore the SAR and optimize potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

-

In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of lead compounds in preclinical animal models.

-

Computational and In Silico Studies: Employing molecular docking and other computational tools to guide the rational design of next-generation derivatives with improved pharmacological profiles.[19][20][21]

By leveraging a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the discovery of new and effective treatments for a range of human diseases.

References

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry, 23(5), 2007-2010.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3233.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules, 27(15), 4988.

- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2020). Future Science OA, 6(8), FSO489.

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv

- Synthesis and In VitroAntimicrobial Activity of 1,3,4‐Oxadiazole‐2‐thiol and its Analogs. (2014). Journal of Heterocyclic Chemistry, 51(S1), E233-E240.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Antibiotics, 10(11), 1361.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(42), 37819–37833.

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). Retrieved from [Link]

- Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (2019). Frontiers in Oncology, 9, 88.

- Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-538.

-

Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. (2023). Journal of Molecular Structure, 1290, 135914.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1402.

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis Online. Retrieved from [Link]

- Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (2020). Frontiers in Microbiology, 11, 579.

-

Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[6][10][12] Oxadiazole-2-Thiol and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Design, Synthesis, Characterization, and In Silico Anti-Inflammatory Activity Evaluation of New 1,3,4-Oxadiazole Thiol Derivatives. (2023). Pharmaceutical Sciences, 29(2), 209-219.

- Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021). Trends in Sciences, 18(23), 701.

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry, 28(9), 1959-1964.

-

Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. (2024). Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 1-14.

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). Naresuan University Journal: Science and Technology, 29(4), 48-56.

- various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1477-1498.

-

Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. (2013). World Journal of Pharmaceutical Sciences, 2(12), 1730-1740.

- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Journal of Science, 65(10), 5566-5580.

- Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3947–3962.

-

Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. wjpsonline.com [wjpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sci-hub.box [sci-hub.box]

- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 16. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thaiscience.info [thaiscience.info]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

- 21. researchgate.net [researchgate.net]

Literature review of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

An In-Depth Technical Guide to 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Synthesis, Properties, and Biological Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its synthesis, physicochemical properties, and diverse biological activities, with a particular focus on its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application of this promising molecule.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, which contributes to its diverse pharmacological activities.[1][2] Compounds incorporating this moiety have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, this compound, combines this versatile core with a 2-chlorophenyl group and a reactive thiol substituent, enhancing its potential for therapeutic applications. The presence of the thiol group introduces the possibility of thiol-thione tautomerism, influencing its reactivity and potential for derivatization.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a well-established multi-step process commencing from 2-chlorobenzoic acid. The general synthetic pathway involves the conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis to form the carbohydrazide. The final and key step is the cyclization of the carbohydrazide with carbon disulfide in a basic medium.

Synthesis Workflow

Sources

A Senior Application Scientist's Guide to the Synthesis and Derivatization of 5-Substituted-1,3,4-Oxadiazole-2-thiols

Introduction: The 1,3,4-Oxadiazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 1,3,4-oxadiazole ring is a prominent member of this class.[1] It is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, a bioisostere for carboxylic acids and amides that often enhances molecular stability and pharmacokinetic properties.[2]

The introduction of a thiol (-SH) group at the 2-position of the 1,3,4-oxadiazole ring gives rise to 5-substituted-1,3,4-oxadiazole-2-thiols. This functionalization is of critical strategic importance, as the thiol group not only enhances the intrinsic biological activity of the scaffold but also serves as a versatile chemical handle for further molecular elaboration.[3][4] These compounds and their derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8][9]

This guide provides a detailed technical overview of the predominant synthetic pathway to these valuable compounds, focusing on the underlying chemical principles, a field-proven experimental protocol, and key structural considerations for researchers in drug discovery and development.

Core Synthetic Strategy: The Carbon Disulfide Cyclization Route